

Application Notes and Protocols: A Selective OX2R Agonist in Phase 1 Clinical Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of selective orexin 2 receptor (OX2R) agonists in Phase 1 clinical development. This document includes a summary of available clinical data, detailed protocols for key pharmacodynamic assessments, and visualizations of the underlying biological and experimental frameworks.

Introduction

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy. Consequently, agonism of the OX2R presents a promising therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence. Several selective OX2R agonists have recently entered Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers. This document focuses on the publicly available data for these emerging drug candidates.

Phase 1 Clinical Trial Data Summary

The following tables summarize the available quantitative data from Phase 1 clinical studies of selective OX2R agonists.

Table 1: Efficacy of ORX750 in Acutely Sleep-Deprived Healthy Volunteers (Interim Data)



Dose	Mean Sleep Latency on MWT (minutes)	Change from Placebo in Mean Sleep Latency (minutes)	Statistical Significance (p- value)
1.0 mg	17.6	8.1	0.04
2.5 mg	32.0	15.2	0.01
3.5 mg	33.6	20.2	< 0.0001

Data sourced from a Phase 1, randomized, placebo-controlled, single and multiple ascending dose study. MWT data is from a proof-of-concept cohort of acutely sleep-deprived healthy volunteers.[1]

Table 2: Safety and Tolerability of ORX750 (Interim Data)

Adverse Events (AEs)	Observations	
Treatment-Related AEs	All observed were mild and transient, with none leading to discontinuation.	
On-Target AEs	No observations of urinary frequency, urinary urgency, insomnia, blood pressure increases, or salivary hypersecretion.	
Other AEs	No cases of hepatotoxicity, visual disturbances, or hallucinations were observed.	

As of the data cutoff date, ORX750 demonstrated a favorable safety and tolerability profile.

Table 3: Efficacy of Danavorexton (TAK-925) in Sleep-Deprived Healthy Participants



Treatment	Mean Sleep Latency on MWT (minutes)	Least- Squares Mean Difference from Placebo (minutes)	Statistical Significanc e (p-value)	Mean KSS Score	Statistical Significanc e vs. Placebo (p- value)
Placebo	9.2	-	-	-	-
Danavorexto n 44 mg	21.4	16.8	< 0.001	Statistically significantly lower	0.010
Danavorexto n 112 mg	31.8	30.2	< 0.001	Statistically significantly lower	< 0.001

Data from a Phase 1b, randomized, double-blind, placebo-controlled, crossover study.[2]

Table 4: Safety and Tolerability of Danavorexton in a Study with Remifentanil-Induced Respiratory Depression

Danavorexton	Placebo	
Participants with Treatment- Emergent AEs	4 (30.8%)	1 (8.3%)
Severity of AEs	All mild	-
Insomnia (related to danavorexton)	1 participant (lasted 1 day)	0

Data from a single-center, double-blind, placebo-controlled, two-way crossover, phase 1 trial in healthy men.[3]

Experimental Protocols



Detailed methodologies for the key pharmacodynamic assessments used in the cited Phase 1 clinical trials are provided below.

Maintenance of Wakefulness Test (MWT)

Objective: To objectively measure an individual's ability to remain awake in a sleep-conducive environment.

Protocol:

- Patient Preparation:
 - The patient should have a normal amount of quality sleep the night before the test.[3]
 - A light breakfast is provided approximately one hour before the first trial.
 - The use of caffeine, tobacco, and non-prescribed medications should be restricted before and during the test. A urine drug screen may be performed.[4]
- Equipment Setup:
 - Standard polysomnography (PSG) equipment is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG).
 - Sensors are placed on the head, face, and chin.[3]
- Test Conditions:
 - The test is conducted in a quiet, dimly lit, and temperature-controlled room.[5]
 - The patient is seated in a semi-reclining position on a bed.[4]
- Procedure:
 - The MWT consists of four trials, each lasting 40 minutes, conducted at two-hour intervals.
 [4][5]
 - The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.[4]



- At the beginning of each trial, the patient is instructed to sit still, look forward, and try to remain awake for as long as possible.[5]
- The trial is terminated after 40 minutes if no sleep occurs. If the patient falls asleep, the trial is ended after 90 seconds of cumulative sleep.[6]
- Data Analysis:
 - Sleep latency is defined as the time from the start of the trial to the first epoch of any stage of sleep.
 - The mean sleep latency across the four trials is calculated.

Karolinska Sleepiness Scale (KSS)

Objective: To subjectively measure an individual's level of sleepiness at a specific point in time.

Protocol:

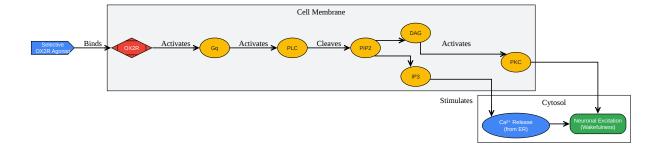
- Administration:
 - The KSS is a self-report questionnaire.[7]
 - The individual is asked to rate their level of sleepiness over the last 10 minutes.
- Scoring:
 - The scale is a 9-point Likert scale with the following anchors:[8]
 - 1 = Extremely alert
 - 2 = Very alert
 - 3 = Alert
 - 4 = Rather alert
 - 5 = Neither alert nor sleepy



- 6 = Some signs of sleepiness
- 7 = Sleepy, but no effort to keep awake
- 8 = Sleepy, some effort to keep awake
- 9 = Very sleepy, great effort to keep awake, fighting sleep
- · Interpretation:
 - A higher score indicates a greater level of subjective sleepiness. The scale is sensitive to factors such as time of day and prior sleep.[7]

Visualizations

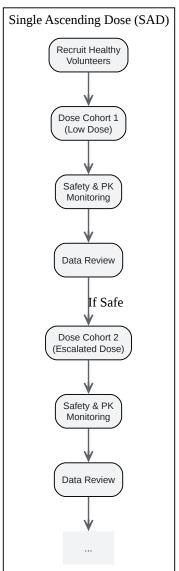
The following diagrams illustrate key concepts related to selective OX2R agonists.

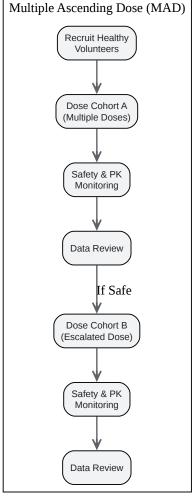


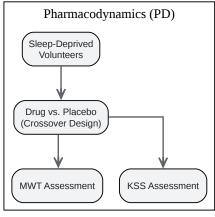
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Caption: OX2R signaling pathway activated by a selective agonist.

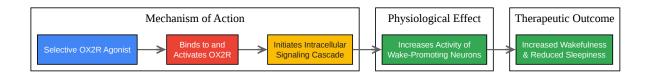












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